![molecular formula C24H23N B13131841 N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline CAS No. 88695-22-1](/img/structure/B13131841.png)
N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((9H-Fluoren-9-ylidene)methyl)-N,N-diethylaniline is an organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fluorenylidene group linked to a diethylaniline moiety, which contributes to its distinctive chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9H-Fluoren-9-ylidene)methyl)-N,N-diethylaniline typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorenylidene Intermediate: This step involves the reaction of fluorene with a suitable aldehyde under basic conditions to form the fluorenylidene intermediate.
Coupling with Diethylaniline: The intermediate is then reacted with N,N-diethylaniline in the presence of a catalyst, such as palladium, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-((9H-Fluoren-9-ylidene)methyl)-N,N-diethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenylmethyl derivatives.
Aplicaciones Científicas De Investigación
4-((9H-Fluoren-9-ylidene)methyl)-N,N-diethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in bio-imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism by which 4-((9H-Fluoren-9-ylidene)methyl)-N,N-diethylaniline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: Shares the fluorenylidene group but has different substituents, leading to distinct properties.
Mono-substituted dibenzofulvene derivatives: Known for their aggregation-induced emission properties, similar to 4-((9H-Fluoren-9-ylidene)methyl)-N,N-diethylaniline.
Uniqueness
4-((9H-Fluoren-9-ylidene)methyl)-N,N-diethylaniline is unique due to its specific combination of the fluorenylidene and diethylaniline groups, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity.
Propiedades
Número CAS |
88695-22-1 |
|---|---|
Fórmula molecular |
C24H23N |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
N,N-diethyl-4-(fluoren-9-ylidenemethyl)aniline |
InChI |
InChI=1S/C24H23N/c1-3-25(4-2)19-15-13-18(14-16-19)17-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-17H,3-4H2,1-2H3 |
Clave InChI |
KYQAVIAZLHNYJK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


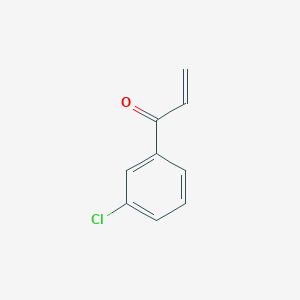
![1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13131771.png)

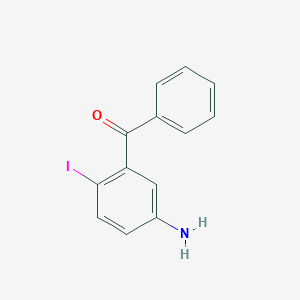

![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)
![1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B13131806.png)
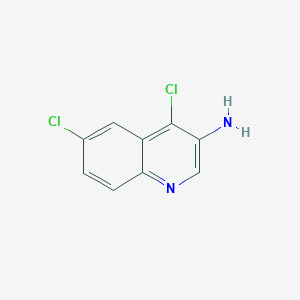
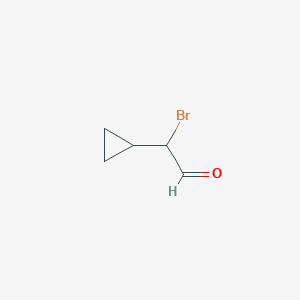

![[2,2'-Bithiophene]-3-carbonitrile](/img/structure/B13131835.png)
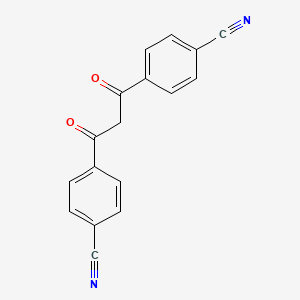
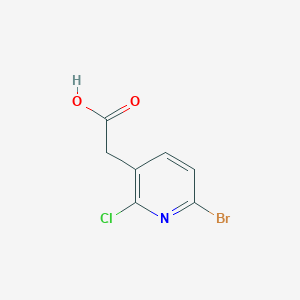
![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
